![molecular formula C11H15NO4S B2543862 4-[(Butan-2-yl)sulfamoyl]benzoic acid CAS No. 436091-85-9](/img/structure/B2543862.png)

4-[(Butan-2-yl)sulfamoyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

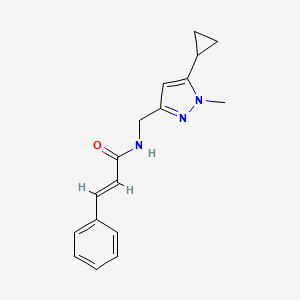

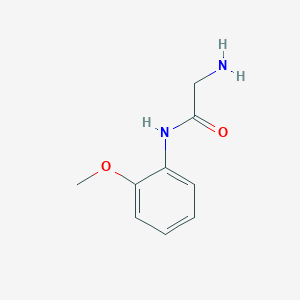

4-[(Butan-2-yl)sulfamoyl]benzoic acid is a chemical compound that is structurally related to several compounds studied for their various chemical properties and potential applications. While the specific compound has not been directly studied in the provided papers, related compounds such as 4-(2-nitrophenylsulfonamido)benzoic acid and benzamide-4-sulfonamides have been investigated for their structural characteristics and biological activity, respectively . These studies provide insights into the potential characteristics and applications of 4-[(Butan-2-yl)sulfamoyl]benzoic acid.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of sulfamoyl benzoic acid with various amines or amino acids. For instance, benzamide-4-sulfonamides were obtained by reacting 4-sulfamoyl benzoic acid with primary and secondary amines and amino acids . This suggests that a similar synthetic route could be employed for the synthesis of 4-[(Butan-2-yl)sulfamoyl]benzoic acid, with the appropriate butan-2-yl amine derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For example, the structure of 4-(2-nitrophenylsulfonamido)benzoic acid and its tin(IV) complex was characterized by elemental analyses, FT-IR, NMR, and X-ray diffraction . Similarly, the structure of 4-butyl benzoic acid was optimized using density functional theory (DFT), and its vibrational frequencies were calculated and compared with experimental data . These methods could be applied to determine the molecular structure of 4-[(Butan-2-yl)sulfamoyl]benzoic acid.

Chemical Reactions Analysis

The reactivity of sulfonamide compounds can be inferred from studies on similar molecules. The benzamide-4-sulfonamides, for example, were investigated as inhibitors of the metalloenzyme carbonic anhydrase, showing inhibition in the low nanomolar range for certain human isoforms . This indicates that 4-[(Butan-2-yl)sulfamoyl]benzoic acid may also interact with biological targets, potentially serving as an enzyme inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to 4-[(Butan-2-yl)sulfamoyl]benzoic acid have been explored through experimental and computational methods. The FT-IR, FT-Raman, NMR, and UV-vis spectra of 4-butyl benzoic acid were recorded, and its electronic properties, such as HOMO and LUMO energies, were measured by time-dependent TD-DFT approach . These techniques could be utilized to analyze the physical and chemical properties of 4-[(Butan-2-yl)sulfamoyl]benzoic acid, providing insights into its behavior and potential applications.

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Stability

Nitisinone, originally developed as a herbicide, has found a pivotal role in treating hereditary metabolic diseases like hepatorenal tyrosinemia. Its environmental impact, degradation processes, and by-products, such as 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, have been extensively studied. These studies contribute to understanding the compound's stability under various conditions, which is essential for assessing its safety and environmental risks (Barchańska et al., 2019).

Advanced Treatment of Acid Gases

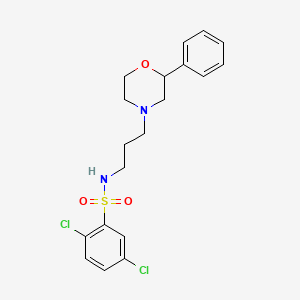

Research into the treatment of acid gases reveals the importance of sulfur chemistry, particularly in desulfurization processes. Compounds containing sulfamoyl groups, similar to 4-[(Butan-2-yl)sulfamoyl]benzoic acid, play a crucial role in developing more efficient methods for sulfur recovery and reducing emissions from industrial processes (Gupta et al., 2016).

Pharmacological Applications

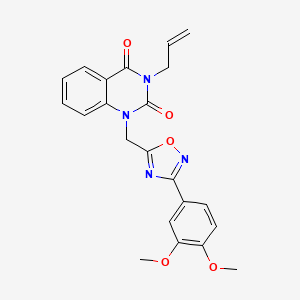

The carbonic anhydrase inhibitory action of diuretics containing sulfamoyl moieties, like 4-[(Butan-2-yl)sulfamoyl]benzoic acid, has been the subject of extensive patent and literature review. These compounds are not only crucial for treating hypertension and edema but also for their potential applications in managing conditions like obesity, cancer, and epilepsy due to their effects on various carbonic anhydrase isoforms (Carta & Supuran, 2013).

Environmental and Health Risks of Fluorinated Compounds

Investigations into the environmental persistence and health risks of perfluoroalkyl substances (PFAS) highlight the need for safer alternatives. 4-[(Butan-2-yl)sulfamoyl]benzoic acid and related compounds, due to their structural and functional diversity, are being explored for their potential to replace harmful PFAS in various applications, thereby reducing environmental and health risks (Domingo & Nadal, 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

4-(butan-2-ylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-8(2)12-17(15,16)10-6-4-9(5-7-10)11(13)14/h4-8,12H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANWYPLZKGZMTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Butan-2-yl)sulfamoyl]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543779.png)

![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2543783.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)

![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)